4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole
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Overview
Description
. It is the active ingredient in over-the-counter throat lozenges and has been used in various medical procedures to provide local anesthesia.
Preparation Methods
The synthetic routes and reaction conditions for Dyclonine Hydrochloride involve the reaction of 4-butoxy-β-piperidone with propiophenone in the presence of hydrochloric acid. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dyclonine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Dyclonine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying local anesthetics and their interactions with biological membranes.
Biology: Research on its effects on cellular processes and its potential use in treating various conditions.
Medicine: Its primary use is in providing local anesthesia for medical procedures.
Mechanism of Action
Dyclonine Hydrochloride exerts its effects by inhibiting sodium channels in the mucous membranes, which prevents the initiation and transmission of nerve impulses. This results in localized numbness and pain relief. The molecular targets include sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Dyclonine Hydrochloride can be compared with other local anesthetics such as lidocaine and benzocaine. While all these compounds provide local anesthesia, Dyclonine Hydrochloride is unique in its specific mechanism of action and its use in over-the-counter products like throat lozenges. Similar compounds include:
Lidocaine: Another local anesthetic used in various medical procedures.
Benzocaine: Commonly used in topical anesthetics and over-the-counter products.
Procaine: Used primarily in dental procedures for local anesthesia.
Dyclonine Hydrochloride stands out due to its specific applications and effectiveness in providing topical anesthesia.
Properties
CAS No. |
17055-07-1 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
InChI Key |
URIZGFKLZDNSIH-CLTKARDFSA-N |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Key on ui other cas no. |
17055-07-1 |
Origin of Product |
United States |
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